5-(3-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid
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Overview
Description
5-(3-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid is a complex organic compound that features an isoxazole ring substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate. This intermediate is often generated in situ from a hydroxylamine and a suitable aldehyde or ketone.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reactions: The final step involves coupling the Boc-protected amino group with the isoxazole ring, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow chemistry, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-(3-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the development of new materials and chemical processes, benefiting various industrial applications.
Mechanism of Action
The mechanism of action of 5-(3-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then interact with enzymes or receptors. The isoxazole ring provides a rigid scaffold that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid
- 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
- 3-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester
Uniqueness
5-(3-((tert-Butoxycarbonyl)amino)phenyl)isoxazole-3-carboxylic acid is unique due to the specific positioning of the Boc-protected amino group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from similar compounds and can lead to different biological activities and applications.
Properties
IUPAC Name |
5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-15(2,3)21-14(20)16-10-6-4-5-9(7-10)12-8-11(13(18)19)17-22-12/h4-8H,1-3H3,(H,16,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZBZIHTTQNVAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=NO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669875 |
Source
|
Record name | 5-{3-[(tert-Butoxycarbonyl)amino]phenyl}-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263283-70-0 |
Source
|
Record name | 5-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-3-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263283-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-{3-[(tert-Butoxycarbonyl)amino]phenyl}-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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